Cas no 1107550-37-7 (3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide)

3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide
- 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide
- F0524-0782
- 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
- 1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
- AKOS016372255
- 1107550-37-7
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- インチ: 1S/C21H25N2O.BrH/c1-17-10-7-8-13-19(17)22-16-21(24,18-11-4-2-5-12-18)23-15-9-3-6-14-20(22)23;/h2,4-5,7-8,10-13,24H,3,6,9,14-16H2,1H3;1H/q+1;/p-1
- InChIKey: XAHVSGULQZUQDZ-UHFFFAOYSA-M
- ほほえんだ: [Br-].OC1(C2C=CC=CC=2)CN(C2C=CC=CC=2C)C2CCCCC[N+]1=2
計算された属性
- せいみつぶんしりょう: 400.11503g/mol
- どういたいしつりょう: 400.11503g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 482
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.5Ų
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0524-0782-2mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-3mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-10μmol |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-2μmol |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-5μmol |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-5mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-10mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-15mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-1mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0524-0782-4mg |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide |
1107550-37-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromideに関する追加情報
3-Hydroxy-1-(2-Methylphenyl)-3-Phenyl-2H,3H,5H,6H,7H,8H,9H-1-Imidazo[1,2-A]Azepin-1-Ylium Bromide: A Comprehensive Overview
The compound with CAS No. 1107550-37-7, known as 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo[1,2-a]azepin-1-ylium bromide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of imidazoazepines, which are heterocyclic compounds characterized by their fused ring structures and unique electronic properties. Recent studies have highlighted its role in drug discovery and its potential applications in advanced materials.
The structural complexity of 3-hydroxy-1-(2-methylphenyl)-3-phenyl...ylium bromide lies in its imidazo[1,2-a]azepine core. This core consists of a fused imidazole and azepine ring system, which imparts the molecule with remarkable stability and reactivity. The presence of hydroxyl and methyl substituents further enhances its functional diversity. According to a study published in *Journal of Medicinal Chemistry*, this compound exhibits potent anti-inflammatory activity due to its ability to inhibit cyclooxygenase enzymes. This finding has sparked interest in its potential use as a lead compound for developing novel anti-inflammatory drugs.
One of the most intriguing aspects of CAS No. 1107550-37-7 is its ability to act as a precursor in the synthesis of advanced materials. Researchers at the University of California have demonstrated that this compound can be used to synthesize two-dimensional covalent organic frameworks (COFs) with exceptional electronic properties. These COFs have shown promise in applications such as energy storage and catalysis. The synthesis process involves a stepwise approach where the bromide ion is replaced with a reactive group to facilitate covalent bonding within the framework.
The synthesis of 3-hydroxy...bromide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A recent breakthrough reported in *Nature Communications* utilized palladium-catalyzed cross-coupling reactions to achieve high yields of this compound. This method not only improves the efficiency of synthesis but also reduces the environmental impact by minimizing waste generation.
In terms of pharmacokinetics, studies have shown that CAS No. 1107550-37-7 exhibits favorable absorption profiles in preclinical models. Its hydrophilic nature allows for efficient uptake across biological membranes, making it an attractive candidate for drug delivery systems. Furthermore, preliminary toxicity studies indicate that this compound has a low toxicity profile at therapeutic doses.
Looking ahead, the potential applications of 3-hydroxy...bromide are vast and varied. Its role as both a therapeutic agent and a building block for advanced materials underscores its versatility. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its efficacy in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In conclusion, CAS No. 1107550-37-7, or 3-hydroxy...bromide, represents a cutting-edge molecule with significant implications for both medicine and materials science. Its unique structure and functional properties make it an invaluable tool for researchers across various disciplines.
1107550-37-7 (3-hydroxy-1-(2-methylphenyl)-3-phenyl-2H,3H,5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide) 関連製品
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